8,14-Dihydroxyefavirenz is a significant metabolite of efavirenz, a non-nucleoside reverse transcriptase inhibitor widely used in the treatment of human immunodeficiency virus infection. This compound features hydroxyl groups at the 8 and 14 positions of the efavirenz structure, influencing its pharmacological properties and metabolic pathways. The presence of these hydroxyl groups is crucial for its biological activity and interaction with various enzymes, particularly cytochrome P450 enzymes.
8,14-Dihydroxyefavirenz is primarily formed through the metabolism of efavirenz, with cytochrome P450 2B6 being the major enzyme responsible for its formation. It falls under the classification of hydroxylated derivatives of efavirenz, which also include other metabolites such as 7-hydroxyefavirenz and 8-hydroxyefavirenz. These compounds are essential for understanding the pharmacokinetics and dynamics of efavirenz therapy .
The synthesis of 8,14-dihydroxyefavirenz typically involves hydroxylation reactions applied to efavirenz. Various synthetic routes can be employed:
The choice of method can impact yield and purity, making it essential to optimize reaction conditions for effective synthesis .
The molecular formula of 8,14-dihydroxyefavirenz is , with a molecular weight of approximately 270.28 g/mol. Its structure can be represented as follows:
The presence of these functional groups enhances the compound's ability to engage with various biological systems, particularly in drug metabolism .
8,14-Dihydroxyefavirenz participates in several chemical reactions relevant to its metabolism:
These reactions are crucial for understanding how this compound behaves in biological systems and its implications for drug interactions and efficacy .
The mechanism of action for 8,14-dihydroxyefavirenz primarily revolves around its role as a metabolite of efavirenz. Although it lacks significant direct antiviral activity against human immunodeficiency virus type 1, it influences the pharmacodynamics of efavirenz by:
Relevant data indicates that 8,14-dihydroxyefavirenz exhibits good central nervous system availability due to its ability to cross the blood-brain barrier effectively .
8,14-Dihydroxyefavirenz has several applications in scientific research:
Efavirenz undergoes sequential biotransformation through defined oxidative pathways to form mono- and di-hydroxylated metabolites. The primary phase I metabolites are formed via aromatic hydroxylation at the C7 and C8 positions of the benzoxazine ring, yielding 7-hydroxyefavirenz (7-OH-EFV) and 8-hydroxyefavirenz (8-OH-EFV) as the dominant primary metabolites [1] [5]. Quantitative studies in human liver microsomes reveal that 8-hydroxylation accounts for approximately 77.5% of primary oxidative metabolism, while 7-hydroxylation constitutes the remaining 22.5% [1]. These primary metabolites undergo further oxidation to form secondary metabolites, including 8,14-dihydroxyefavirenz (8,14-diOH-EFV) and other dihydroxylated species [5]. The metabolic pathway demonstrates branching characteristics, where 8-OH-EFV serves as the principal precursor for 8,14-diOH-EFV formation through subsequent C14 hydroxylation [4]. Notably, efavirenz also undergoes direct conjugation via UGT2B7-mediated N-glucuronidation, though this pathway represents a minor clearance route compared to oxidative metabolism [2].
Table 1: Primary and Secondary Metabolites of Efavirenz
Metabolite | Metabolic Step | Relative Abundance | Catalytic Enzyme(s) |
---|---|---|---|
7-Hydroxyefavirenz (7-OH-EFV) | Primary hydroxylation | 22.5% of oxidative metabolism | CYP2A6 (principal) |
8-Hydroxyefavirenz (8-OH-EFV) | Primary hydroxylation | 77.5% of oxidative metabolism | CYP2B6 (principal), CYP2A6 (minor) |
8,14-Dihydroxyefavirenz (8,14-diOH-EFV) | Secondary hydroxylation | Detected in vivo only | CYP2B6 (from 8-OH-EFV) |
Efavirenz-N-glucuronide | Direct conjugation | Negligible in plasma | UGT2B7 |
CYP2B6 serves as the principal enzymatic catalyst for both the initial 8-hydroxylation of efavirenz and the subsequent 14-hydroxylation of 8-OH-EFV to form 8,14-diOH-EFV [1] [6]. Kinetic analyses reveal that CYP2B6-mediated 8-hydroxylation follows sigmoidal kinetics in human liver microsomes, with an average apparent Km of 20.2 μM and Vmax of 140 pmol/min/mg protein [6]. The sequential hydroxylation exhibits substrate-dependent kinetics: while 8-hydroxylation displays Michaelis-Menten kinetics in recombinant CYP2B6 systems (Km = 12.4 μM), 8,14-diOH-EFV formation from 8-OH-EFV demonstrates substrate inhibition kinetics (Ksi ≈ 234 μM) [3] [6]. This kinetic profile suggests complex binding interactions within the CYP2B6 active site during sequential metabolism.
Genetic polymorphisms significantly influence this metabolic cascade. The CYP2B66 haplotype (516G>T and 785A>G) and the CYP2B618 allele (983T>C) are associated with reduced enzymatic activity, leading to impaired 8-OH-EFV formation and consequently reduced 8,14-diOH-EFV generation [3]. In contrast, the *4 allele (785A>G alone) may enhance hydroxylation activity in vitro, though its clinical impact remains ambiguous [3]. Mechanism-based inhibitors like thioTEPA (Ki < 4 μM) potently inhibit both 8-OH-EFV and 8,14-diOH-EFV formation by covalently modifying the CYP2B6 apoprotein [1] [6].
Table 2: Kinetic Parameters of CYP2B6-Mediated Efavirenz Hydroxylation
Reaction | System | Km (μM) | Vmax (pmol/min/mg) | Kinetic Model | Inhibition Constant (Ki) |
---|---|---|---|---|---|
Efavirenz → 8-OH-EFV | Human Liver Microsomes | 20.2 | 140 | Sigmoidal | ThioTEPA: <4 μM |
Efavirenz → 8-OH-EFV | Recombinant CYP2B6 | 12.4 | Not reported | Hyperbolic | Not applicable |
8-OH-EFV → 8,14-diOH-EFV | Recombinant CYP2B6 | Not applicable | Not reported | Substrate inhibition (Ksi=234 μM) | Not applicable |
A significant metabolic paradox exists between in vitro microsomal systems and in vivo observations regarding 8,14-diOH-EFV formation. In vitro incubations of efavirenz, 7-OH-EFV, or 8-OH-EFV in human liver microsomes fail to generate detectable levels of 8,14-diOH-EFV [1] [5]. This absence occurs despite the confirmed capability of CYP2B6 to catalyze 14-hydroxylation of 8-OH-EFV in isolation. Conversely, clinical studies consistently detect and quantify 8,14-diOH-EFV in plasma samples from subjects administered single 600 mg oral doses of efavirenz [1] [5].
This discrepancy suggests that alternative in vivo pathways contribute to 8,14-diOH-EFV formation. One proposed mechanism involves the hydroxylation of conjugated intermediates. Phase II conjugates of 8-OH-EFV, particularly 8-hydroxyefavirenz-glucuronide (8-OH-EFV-Gluc) or sulfate derivatives, may undergo subsequent CYP-mediated hydroxylation at C14 before or after deconjugation [1] [2]. Additionally, extrahepatic metabolism may contribute, as efavirenz metabolites are detected in cerebrospinal fluid, though 8,14-diOH-EFV remains notably scarce in this compartment [2]. The enzymatic basis for these alternative pathways remains incompletely characterized but highlights fundamental differences between simplified in vitro systems and the complex physiological environment in vivo.
Table 3: Discrepancies in 8,14-Dihydroxyefavirenz Detection
Experimental System | 8,14-diOH-EFV Detection | Proposed Explanations | Key Evidence |
---|---|---|---|
Human Liver Microsomes | Not detected | Absence of conjugative pathways | Direct incubation shows no formation [1] |
Expressed CYP2B6 + 8-OH-EFV | Detected | Confirmed enzymatic capacity | Kinetic characterization possible [6] |
Human Plasma (in vivo) | Consistently detected | Presence of conjugates as precursors; extrahepatic metabolism | Quantified in clinical samples [1] [5] |
Cerebrospinal Fluid | Minimal to none | Limited blood-brain barrier permeability | Phase II metabolites dominate distribution [2] |
Conjugative metabolism significantly influences the disposition of efavirenz metabolites, particularly through UGT-mediated glucuronidation and, to a lesser extent, sulfotransferase-mediated sulfation. 8-OH-EFV undergoes extensive glucuronidation to form 8-hydroxyefavirenz-glucuronide (8-OH-EFV-Gluc), which represents the predominant circulating metabolite in plasma at concentrations reaching up to 17,107 ng/mL – substantially exceeding those of efavirenz itself [2]. Similarly, 7-OH-EFV is metabolized to both 7-hydroxyefavirenz-glucuronide (7-OH-EFV-Gluc) and 7-hydroxyefavirenz-sulfate (7-OH-EFV-Sulfate) [2]. These phase II metabolites demonstrate distinct distribution patterns: glucuronides predominate in plasma, while sulfates are more abundant in urine [2].
The conjugative pathways create metabolic sinks that may indirectly influence secondary oxidative metabolism. High plasma concentrations of 8-OH-EFV-Gluc provide a potential reservoir for subsequent hydroxylation at C14, possibly explaining the in vivo detection of 8,14-diOH-EFV despite its absence in microsomal incubations [1] [2]. Furthermore, compartment-specific conjugation is evident in the central nervous system (CNS), where efavirenz and 8-OH-EFV exhibit CSF-to-plasma ratios of 0.60-1.32% and 0.82-3.58%, respectively, while glucuronide conjugates demonstrate restricted CNS penetration [2]. This selective distribution may limit local neurotoxicity associated with the free hydroxy metabolites but also restrict access to CNS-based oxidative enzymes for further metabolism.
Table 4: Phase II Metabolites of Hydroxyefavirenz Derivatives
Phase I Metabolite | Phase II Pathway | Major Tissue Site | Plasma Concentration Range | CSF Penetration |
---|---|---|---|---|
8-OH-EFV | Glucuronidation (UGTs) | Liver | Up to 17,107 ng/mL | Limited (0.82-3.58% ratio) |
7-OH-EFV | Glucuronidation (UGT1A9) | Liver | Significant but lower than 8-OH-EFV-Gluc | Not reported |
7-OH-EFV | Sulfation (SULTs) | Liver/Kidney | Lower than glucuronides | Not detected |
8-OH-EFV | Sulfation | Not significant in humans | Undetected in human plasma | None |
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3